10,11-Dehydroxy Limaprost-d3

Stable-Isotope-Dilution LC-MS/MS Impurity Quantification Mass Shift Sufficiency

10,11-Dehydroxy Limaprost-d3 is a trideuterated stable-isotope-labeled analog of 10,11-dehydroxy limaprost (CAS 853998-94-4), which is a known impurity and degradation product of the prostaglandin E1 (PGE1) analog limaprost (OP-1206). The compound bears three deuterium atoms at the C-5 methyl group of the nonenyl side chain, yielding a molecular formula of C22H31D3O4 and a molecular weight of 365.52 Da, representing a +3.0 Da mass shift relative to its unlabeled counterpart (362.5 Da).

Molecular Formula C22H34O4
Molecular Weight 365.5 g/mol
Cat. No. B12428527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dehydroxy Limaprost-d3
Molecular FormulaC22H34O4
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O
InChIInChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3
InChIKeyCNNBNXXMENIOCQ-MGMHINSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,11-Dehydroxy Limaprost-d3: Deuterated Impurity Reference Standard for Limaprost Pharmaceutical Analysis


10,11-Dehydroxy Limaprost-d3 is a trideuterated stable-isotope-labeled analog of 10,11-dehydroxy limaprost (CAS 853998-94-4), which is a known impurity and degradation product of the prostaglandin E1 (PGE1) analog limaprost (OP-1206) . The compound bears three deuterium atoms at the C-5 methyl group of the nonenyl side chain, yielding a molecular formula of C22H31D3O4 and a molecular weight of 365.52 Da, representing a +3.0 Da mass shift relative to its unlabeled counterpart (362.5 Da) . It is supplied as a neat reference standard by specialized analytical vendors including Toronto Research Chemicals (TRC), SynZeal, and Clearsynth, and is categorized among chiral pharmaceutical impurity standards and stable-isotope-labeled reference materials .

Why 10,11-Dehydroxy Limaprost-d3 Cannot Be Substituted by Limaprost-d3, Unlabeled 10,11-Dehydroxy Limaprost, or 11-Deoxy Limaprost-d3


Interchanging 10,11-dehydroxy limaprost-d3 with a generic deuterated prostaglandin internal standard introduces a dual risk: (1) mass-channel misalignment due to differing molecular weights and fragmentation patterns, and (2) structural mismatch with the target analyte. Limaprost-d3 (MW 383.5 Da, C22H33D3O5) retains the C-10 and C-11 hydroxyl groups present on the parent drug and therefore co-elutes with and quantifies the active pharmaceutical ingredient (API) rather than the 10,11-dehydroxy impurity. Conversely, the unlabeled 10,11-dehydroxy limaprost (MW 362.5 Da, C22H34O4) cannot serve as an internal standard in stable-isotope-dilution LC-MS/MS because it lacks the requisite mass shift to be resolved from the analyte in the mass spectrometer, leading to quantitative inaccuracy from ion suppression and matrix effects . The structurally distinct 11-deoxy limaprost-d3, although also deuterated, differs in the site and chemical nature of modification (reductive deoxygenation at C-11 rather than dehydration across C-10/C-11), resulting in a different molecular formula (C22H33D3O4, MW 367.54 Da) and chromatographic behavior, which precludes its use as a surrogate standard for 10,11-dehydroxy limaprost .

Quantitative Evidence Guide: Differentiating 10,11-Dehydroxy Limaprost-d3 from Its Closest Analogs


Exact +3.0 Da Mass Shift from Three Site-Specific Deuterium Atoms at the C-5 Methyl Group Enables Baseline-Resolved MRM Quantification

10,11-Dehydroxy Limaprost-d3 incorporates three deuterium atoms specifically at the C-5 methyl group of the nonenyl side chain (trideuteriomethyl), providing a +3.0 Da mass shift relative to the unlabeled 10,11-dehydroxy limaprost (m/z 362.5 → 365.5 for the neutral molecule) . This Δm = +3 Da exceeds the minimum recommended +2 Da threshold for stable-isotope internal standards used in LC-MS/MS to avoid isotopic cross-talk between analyte and internal standard mass channels . In contrast, the parent drug standard limaprost-d3 bears its deuterium label on the same C-5 methyl but on a molecule that retains the 10,11-dihydroxy moiety (C22H33D3O5, MW 383.5), thereby targeting a different analyte (the API rather than the 10,11-dehydroxy impurity) . In the 2D-LC-MS/MS method validated by Komaba et al. (2007), limaprost and its deuterated derivatives were successfully baseline-resolved and quantified with a linear dynamic range of 0.1–10 pg/mL (r > 0.9987) using deuterium-labeled internal standards extracted by three-step solid-phase extraction from human plasma .

Stable-Isotope-Dilution LC-MS/MS Impurity Quantification Mass Shift Sufficiency

Chemical Structure Differentiation: 10,11-Dehydroxy (Dehydration Impurity) Versus 11-Deoxy (Reductive Degradation) Impurity of Limaprost

10,11-Dehydroxy limaprost-d3 is the deuterated form of the specific impurity formed by dehydration across the C-10/C-11 positions of limaprost, yielding an α,β-unsaturated cyclopentenone system (C22H31D3O4, MW 365.52) . This is chemically distinct from 11-deoxy limaprost (CAS 853998-93-3, C22H36O4, MW 364.52), which arises via reductive deoxygenation at C-11 and retains the cyclopentanone ring without the endocyclic double bond introduced by dehydration . The two impurities exhibit divergent chromatographic retention behaviors and distinct MS/MS fragmentation patterns. In the quality evaluation of limaprost-alfadex generics conducted by the Japanese Society of Pharmaceutical Health Care and Sciences, the 11-deoxy congener (17S,20-dimethyl-trans-Δ2-PGA1) was identified as the major degradation product, with levels exceeding 5.0% in some generic formulations under accelerated stability conditions (25 °C / 75% RH and 40 °C / 75% RH) . The 10,11-dehydroxy impurity, however, represents a different degradation pathway that must be separately identified, monitored, and quantified — requiring its own matched deuterated internal standard .

Impurity Profiling Degradation Pathway Elucidation Forced Degradation Studies

Validated Utility in ANDA Regulatory Submissions: Reference Standard Traceability for 10,11-Dehydroxy Impurity in Limaprost Drug Products

10,11-Dehydroxy limaprost-d3 is positioned as the labeled reference standard for quantifying the 10,11-dehydroxy impurity in limaprost drug substances and limaprost-alfadex drug products . The unlabeled 10,11-dehydroxy limaprost reference standard is explicitly listed for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) . The deuterated analog extends this utility by enabling stable-isotope-dilution LC-MS/MS quantitation, which is the regulatory-preferred method for impurity determination at the ICH Q3B reporting threshold of 0.1% . This application is distinct from limaprost-d3, which is specified by Cayman Chemical and Bertin Bioreagent for quantification of the parent drug limaprost itself, not the 10,11-dehydroxy impurity . No generic deuterated prostaglandin standard (e.g., PGE1-d4) provides the structural homology required to serve as an internal standard for this specific impurity.

ANDA Method Validation Quality Control Release Testing Regulatory Impurity Threshold

Isotopic Purity and Supply Form: 98% Chemical Purity with Documented Batch-Specific Characterization

10,11-Dehydroxy limaprost-d3 is available from specialized stable-isotope suppliers at a reported chemical purity of 98% (Coompo Research Chemicals) with accompanying Certificates of Analysis (COA) and MSDS documentation . This purity level meets or exceeds typical requirements for impurity reference standards used in pharmaceutical QC. For comparison, the unlabeled 10,11-dehydroxy limaprost sodium salt is available at a lower purity specification of >85% (TRC D230525), which may be insufficient for use as a primary quantification standard without further purification . The parent deuterated standard limaprost-d3 is available at ≥99% deuterated forms (d1-d3) from Cayman Chemical, reflecting its use as a high-purity API quantification standard rather than an impurity standard . The 10,11-dehydroxy limaprost-d3 is supplied as a neat solid (powder) requiring storage at 2–8 °C, and is shipped under ambient conditions . While a direct head-to-head isotopic purity comparison between 10,11-dehydroxy limaprost-d3 and its closest deuterated alternatives is not publicly available, the compound's placement in the stable-isotope-labeled impurity standards category — with batch-specific COA documentation — provides procurement confidence for regulated laboratory environments.

Isotopic Enrichment Certified Reference Material Batch-to-Batch Consistency

Procurement Application Scenarios for 10,11-Dehydroxy Limaprost-d3 in Pharmaceutical Analysis and R&D


ANDA Method Validation and Impurity Quantification for Generic Limaprost-Alfadex Tablets

Generic pharmaceutical manufacturers developing limaprost-alfadex tablets (5 µg as limaprost) for ANDA submission must quantify the 10,11-dehydroxy impurity at or below the ICH Q3B reporting threshold of 0.1%. 10,11-Dehydroxy limaprost-d3 serves as the stable-isotope-labeled internal standard in a validated LC-MS/MS method, enabling accurate quantification by compensating for matrix effects, extraction recovery variability, and ionization efficiency fluctuations . The unlabeled 10,11-dehydroxy limaprost standard (SynZeal SZ-L106004) is used to construct the calibration curve, while the d3-labeled analog is spiked at a fixed concentration into each sample and calibrator as the internal standard . This approach mirrors the validated methodology described by Komaba et al. (2007), where deuterium derivatives of limaprost were used as internal standards to achieve a lower limit of quantification (LLOQ) of 0.1 pg/mL in human plasma, demonstrating the feasibility of ultra-trace quantification .

Forced Degradation Studies to Elucidate the Dehydration Degradation Pathway of Limaprost

The 10,11-dehydroxy impurity arises via a specific acid-catalyzed or thermally induced dehydration mechanism across the C-10/C-11 positions of limaprost, distinct from the reductive pathway that generates the 11-deoxy impurity. 10,11-Dehydroxy limaprost-d3 enables selective monitoring of this dehydration pathway in forced degradation studies under ICH Q1A(R2) stress conditions (heat, humidity, acidic/alkaline hydrolysis, oxidation) without interference from the co-eluting 11-deoxy congener . The Japanese quality evaluation study demonstrated that 11-deoxy congener levels can exceed 5.0% in poorly stabilized generic formulations at 25 °C/75% RH, underscoring the need for separate, impurity-specific monitoring of the 10,11-dehydroxy pathway . The deuterated standard ensures that any formation of the 10,11-dehydroxy impurity during stability studies is accurately quantified with full mass-spectrometric selectivity.

Pharmacokinetic Study Support: Quantifying Trace-Level 10,11-Dehydroxy Impurity in Plasma Following Oral Limaprost Administration

In clinical pharmacokinetic and bioequivalence studies of limaprost formulations, the extremely low therapeutic dose (5 µg per tablet) results in plasma concentrations in the sub-pg/mL range, as documented by Komaba et al. (2007) whose 2D-LC-MS/MS method achieved an LLOQ of 0.1 pg/mL . The 10,11-dehydroxy impurity, if formed in vivo via metabolic or chemical dehydration, must be distinguishable from the parent drug and from the 11-deoxy metabolite. 10,11-Dehydroxy limaprost-d3 provides the required mass-channel specificity to quantify this impurity in the presence of endogenous interferences, which the 2024 Talanta study identified as a major challenge — endogenous signal intensity can exceed the maximum plasma concentration of limaprost itself . By using a dedicated d3-labeled impurity standard rather than a generic deuterated prostaglandin, the analyst avoids cross-interference from co-eluting endogenous PGE1 and PGE2 species.

Quality Control Release Testing for Limaprost API and Finished Drug Product Batches

QC laboratories performing batch release testing of limaprost API or limaprost-alfadex finished drug products require a complete set of impurity reference standards for system suitability, identification, and quantification. The 10,11-dehydroxy limaprost-d3 is used in conjunction with the unlabeled standard (purity >85% or 98%) to validate the LC-MS/MS method's ability to resolve and quantify the 10,11-dehydroxy impurity from other related substances including 11-deoxy limaprost, 8-iso limaprost, and 17-epi limaprost . The related substances specification for limaprost drug products stipulates that any unknown impurity must not exceed 0.10% and total impurities must remain ≤1.0% . The deuterated standard's structural fidelity to the specific dehydration impurity ensures that the QC method meets regulatory expectations for specificity as defined in ICH Q2(R1).

Quote Request

Request a Quote for 10,11-Dehydroxy Limaprost-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.